molecular formula C9H10IN5O B237107 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine CAS No. 139758-69-3

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine

Cat. No. B237107
CAS RN: 139758-69-3
M. Wt: 331.11 g/mol
InChI Key: MASBGTDCOLNPIY-UPHRSURJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, also known as IA-ACP, is a purine derivative that has been extensively studied for its potential applications in scientific research. This compound is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in the metabolism of adenosine, a key signaling molecule in the nervous system.

Mechanism of Action

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine exerts its effects by inhibiting adenosine kinase, an enzyme that is responsible for the metabolism of adenosine. By inhibiting adenosine kinase, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine increases the levels of adenosine, which can then activate adenosine receptors and modulate various signaling pathways. Adenosine is known to have anti-inflammatory, analgesic, and neuroprotective effects, and 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been shown to enhance these effects in various experimental models.
Biochemical and Physiological Effects:
6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been shown to have a variety of biochemical and physiological effects. In animal models, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been shown to increase the levels of adenosine in the brain, which can lead to increased sleep, decreased pain, and reduced inflammation. 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.

Advantages and Limitations for Lab Experiments

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has several advantages as a research tool. It is a potent and selective inhibitor of adenosine kinase, and it can be used to modulate adenosine signaling in a variety of experimental models. However, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has some limitations as well. It is a relatively complex compound to synthesize, and it may not be suitable for use in certain experimental systems due to its potential toxicity.

Future Directions

There are several future directions for research on 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine. One area of interest is the role of adenosine signaling in the regulation of immune function. Adenosine has been shown to have immunosuppressive effects, and 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine may be a useful tool for studying these effects in more detail. Another area of interest is the development of more potent and selective adenosine kinase inhibitors. 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a promising compound, but there is still room for improvement in terms of its potency and selectivity. Finally, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine may have potential therapeutic applications in the treatment of neurological disorders such as stroke and traumatic brain injury. Further research is needed to explore these possibilities.
In conclusion, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine is a potent and selective inhibitor of adenosine kinase that has been extensively studied for its potential applications in scientific research. It has been shown to modulate adenosine signaling and have a variety of biochemical and physiological effects. While it has some limitations, it remains a valuable tool for studying the role of adenosine in various physiological processes. Future research on 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine may lead to new insights into the regulation of adenosine signaling and potential therapeutic applications in the treatment of neurological disorders.

Synthesis Methods

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine can be synthesized using a multi-step process involving the reaction of various chemical reagents. The first step involves the protection of the amino group of adenine using a tert-butyloxycarbonyl (Boc) group. The Boc-adenine is then reacted with 3-iodo-2-propen-1-ol to form a protected intermediate. This intermediate is then deprotected and reacted with 6-chloropurine riboside to form the final product, 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine.

Scientific Research Applications

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine has been widely used in scientific research as a tool to study the role of adenosine signaling in various physiological processes. Adenosine is a key signaling molecule in the nervous system, and its levels are tightly regulated by adenosine kinase. 6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine, as an adenosine kinase inhibitor, can increase the levels of adenosine and modulate its signaling pathways. This has led to its use in studying the role of adenosine in the regulation of sleep, pain, inflammation, and neuroprotection.

properties

IUPAC Name

9-[[(Z)-3-iodoprop-2-enoxy]methyl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10IN5O/c10-2-1-3-16-6-15-5-14-7-8(11)12-4-13-9(7)15/h1-2,4-5H,3,6H2,(H2,11,12,13)/b2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MASBGTDCOLNPIY-UPHRSURJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)COCC=CI)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)COC/C=C\I)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-9-((((Z)-3-iodo-2-propenyl)oxy)methyl)purine

CAS RN

139758-69-3
Record name 6-Amino-9-(((-3-iodo-2-propenyl)oxy)methyl)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139758693
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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